DEHP-d4

Beschreibung

Eigenschaften

IUPAC Name |

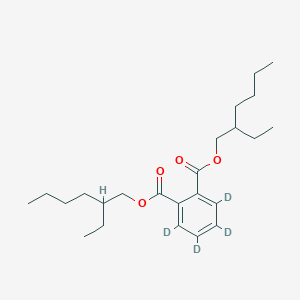

bis(2-ethylhexyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i11D,12D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQHLKABXJIVAM-SAQXESPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584155 | |

| Record name | Bis(2-ethylhexyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-87-2 | |

| Record name | Bis(2-ethylhexyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isotopic Purity of DEHP-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Deuterated Di(2-ethylhexyl) phthalate (B1215562) (DEHP-d4). This isotopically labeled compound is a critical internal standard for use in isotope dilution mass spectrometry (IDMS), a powerful technique for the precise quantification of DEHP in various matrices.[1][2] Given the ubiquitous nature of DEHP as a plasticizer and its potential health concerns, accurate measurement is paramount in environmental monitoring, food safety, and toxicological research.[3]

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the esterification of phthalic anhydride-d4 with 2-ethylhexanol.[4] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[5][6][7]

Synthesis Pathway

The synthesis proceeds in two main steps: the formation of the monoester, mono-(2-ethylhexyl) phthalate-d4, followed by the esterification of the remaining carboxylic acid group to form the diester, this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. "Asymmetric Synthesis of DEHP" by Hannah Harris [scholar.umw.edu]

- 3. almacgroup.com [almacgroup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Kinetics of the esterification of phthalic anhydride with 2-ethylhexanol. I. Sulfuric acid as a catalyst | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

The Analyst's Advantage: A Technical Guide to DEHP-d4 in DEHP Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical examination of the critical differences between Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and its deuterated analog, DEHP-d4, in the context of quantitative analysis. Understanding the role of this compound is paramount for any researcher seeking accurate, reliable, and reproducible measurements of DEHP in complex matrices. The use of a stable isotope-labeled internal standard is the gold standard in analytical chemistry, mitigating a host of issues that can otherwise compromise data integrity.

The Core Difference: A Tale of Two Isotopes

At its core, the difference between DEHP and this compound is the substitution of four hydrogen atoms with four deuterium (B1214612) atoms on the phenyl ring of the phthalate structure. Deuterium is a stable, non-radioactive isotope of hydrogen containing one proton and one neutron, making it approximately twice as heavy as standard hydrogen (protium). This seemingly minor structural modification has profound implications for mass spectrometric analysis, while leaving the compound's chemical and physical behavior virtually unchanged.

This near-identical physicochemical profile ensures that this compound behaves in the same manner as native DEHP during the entire analytical process—from sample extraction and cleanup to chromatographic separation. However, its increased mass makes it easily distinguishable by a mass spectrometer.

Figure 1. Structural and molecular weight comparison of DEHP and this compound.

Table 1: Comparison of Physicochemical Properties

| Property | DEHP | This compound | Rationale for Analytical Application |

| Chemical Formula | C₂₄H₃₈O₄ | C₂₄H₃₄D₄O₄ | Different elemental composition leads to mass difference. |

| Molecular Weight | 390.56 g/mol [1] | 394.58 g/mol [2] | Allows for clear differentiation in a mass spectrometer. |

| CAS Number | 117-81-7 | 93951-87-2[2] | Unique identifiers for each distinct chemical entity. |

| Physical State | Colorless, viscous liquid | Colorless, viscous liquid | Identical physical state ensures similar behavior in sample preparation. |

| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents | Ensures co-extraction from the sample matrix. |

| Chromatographic Behavior | Elutes at a specific retention time | Co-elutes with DEHP | Identical retention time confirms similar interaction with the analytical column. |

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

The primary and most crucial role of this compound is to serve as an internal standard (IS) in an analytical technique known as Isotope Dilution Mass Spectrometry (IDMS). This method is universally recognized for providing the highest accuracy and precision in quantitative analysis.

The principle is straightforward: a known quantity of this compound is added ("spiked") into the unknown sample at the very beginning of the analytical workflow. From that point on, any loss of the target analyte (DEHP) during sample preparation—be it through incomplete extraction, degradation, or transfer losses—will be mirrored by a proportional loss of the internal standard (this compound).

Because the mass spectrometer measures the ratio of the native analyte to its isotopically labeled standard, the final calculated concentration of DEHP is automatically corrected for these procedural losses and for any signal suppression or enhancement caused by the sample matrix.

Figure 2. The logical principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol: A Practical Workflow

The following section outlines a typical, comprehensive workflow for the quantification of DEHP in a biological matrix (e.g., serum or plasma) using this compound as an internal standard.

Sample Preparation (Solid-Phase Extraction)

Solid-Phase Extraction (SPE) is a robust method for extracting and concentrating phthalates from complex biological fluids.

-

Sample Spiking : To a 1.0 mL aliquot of the sample (e.g., serum), add a precise volume of a standard solution of this compound in methanol (B129727) to achieve a final concentration of 20 ng/mL. Vortex briefly to mix.

-

Protein Precipitation (Optional but Recommended) : Add 2.0 mL of cold acetonitrile (B52724). Vortex for 1 minute, then centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins. Transfer the supernatant to a clean tube.

-

SPE Cartridge Conditioning : Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading : Load the supernatant from step 2 onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with 3 mL of a 10% methanol-in-water solution to remove polar interferences.

-

Elution : Elute the DEHP and this compound from the cartridge using 3 mL of acetonitrile into a clean collection tube.

-

Solvent Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 methanol:water) for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

HPLC System :

-

Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A : 5 mM Ammonium Acetate in Water.

-

Mobile Phase B : Methanol.

-

Gradient : Start at 80% B, ramp to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5 µL.

-

-

Mass Spectrometer :

-

Ionization Mode : Electrospray Ionization, Positive (ESI+).

-

Scan Type : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : The instrument is set to specifically monitor the fragmentation of the precursor ions of DEHP and this compound into their characteristic product ions.

-

Table 2: Representative LC-MS/MS Parameters for MRM Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| DEHP | 391.4 | 149.0 | 167.0 | ~20 |

| This compound (IS) | 395.4 | 153.0 | 171.0 | ~20 |

Note: Collision energy is instrument-dependent and requires optimization. The product ions for this compound are predicted based on the known fragmentation of DEHP and the location of the deuterium labels on the stable phenyl ring.

Figure 3. Detailed experimental workflow for DEHP analysis using this compound.

Conclusion: The Imperative of the Isotopic Standard

In the field of quantitative analysis, the difference between DEHP and this compound is the difference between a standard measurement and an authoritative one. This compound is not merely a related compound; it is the ideal analytical tool that enables the Isotope Dilution Mass Spectrometry method. This approach effectively nullifies the two greatest sources of error in trace quantitative analysis: variability in sample recovery and unpredictable matrix effects. For researchers, scientists, and drug development professionals, employing this compound as an internal standard is an essential practice to ensure the generation of data that is not only precise but demonstrably accurate and defensible.

References

An In-depth Technical Guide to the Storage and Handling of DEHP-d4 Analytical Standard

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential storage and handling guidelines for the Di(2-ethylhexyl) phthalate-d4 (DEHP-d4) analytical standard. Adherence to these protocols is critical for maintaining the integrity, purity, and stability of the standard, ensuring the accuracy and reliability of experimental results.

Introduction to this compound

This compound is the deuterium-labeled form of Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely used plasticizer. In analytical chemistry, this compound serves as an internal standard for the quantification of DEHP in various matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its physical and chemical properties are summarized in the table below.

Physicochemical Properties and Specifications

Proper storage and handling are directly influenced by the physicochemical properties of the analytical standard. The following table summarizes key data for this compound.

| Property | Value | Source |

| Chemical Name | Bis(2-ethylhexyl) phthalate-3,4,5,6-d4 | [2] |

| Synonyms | DEHP-3,4,5,6-d4, Deuterated DEHP | [2] |

| CAS Number | 93951-87-2 | [3][4] |

| Molecular Formula | C₂₄D₄H₃₄O₄ | [4] |

| Molecular Weight | 394.58 g/mol | [3][4] |

| Physical Form | Liquid | |

| Density | 0.996 g/mL at 25 °C | |

| Boiling Point | 231 °C at 5 mmHg | [5] |

| Melting Point | -50 °C | [5] |

| Purity | Typically ≥98% | [4] |

| Isotopic Purity | Typically ≥98 atom % D |

Storage Guidelines

The stability of this compound is contingent on appropriate storage conditions. Inconsistencies exist among suppliers regarding the optimal storage temperature. Therefore, it is imperative to consult the Certificate of Analysis (CofA) and Safety Data Sheet (SDS) provided by the specific manufacturer.

| Parameter | Recommendation | Rationale |

| Temperature | Varies by supplier: Room temperature, +4°C, or ambient (>5°C) are all cited.[3][4][6] For long-term storage, refrigeration (2°C to 8°C) is generally recommended for solutions to minimize degradation.[7] | Lower temperatures slow down potential degradation processes. |

| Light Exposure | Store in the dark, in amber vials or protected from light.[7] | Protection from light prevents photodegradation. |

| Atmosphere | Store in a tightly sealed container. | Prevents contamination and potential oxidation. |

| Shelf Life | Has a limited shelf life; refer to the expiry date on the label.[5] Some suppliers suggest re-analysis after three years.[8] For solutions, stability can range from several months to a year under proper storage.[7] | Ensures the standard's concentration and purity remain within acceptable limits. |

Handling and Safety Precautions

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory to protect personnel and prevent contamination.

4.1. Hazard Identification

-

GHS Pictogram: GHS08 (Health Hazard)

-

Signal Word: Danger[9]

-

Hazard Statements: H360: May damage fertility or the unborn child.[9][10]

-

Precautionary Statements: P201, P202, P280, P308 + P313, P405, P501.[9]

4.2. Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

| PPE | Specification |

| Gloves | Chemical-resistant gloves (e.g., nitrile). |

| Eye Protection | Safety glasses or goggles. |

| Lab Coat | Standard laboratory coat. |

| Respiratory Protection | Required when vapors or aerosols are generated.[9] |

4.3. General Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of vapors or aerosols.[9]

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Immediately change contaminated clothing.[9]

Experimental Protocols

5.1. Preparation of Standard Solutions

This compound is often supplied as a neat oil or in a solvent.

-

Objective: To prepare accurate stock and working standard solutions for calibration and spiking.

-

Methodology:

-

Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

-

Using a calibrated micropipette or syringe, accurately transfer a known volume or weight of the neat standard into a Class A volumetric flask.

-

Dissolve and dilute to volume with a suitable high-purity solvent (e.g., hexane, methanol, or methylene (B1212753) chloride).[7]

-

The choice of solvent will depend on the analytical technique and sample matrix.

-

Serially dilute the stock solution to prepare working standards at the desired concentrations.

-

Store all solutions under the recommended storage conditions (refrigerated and protected from light).[7]

-

5.2. Purity and Stability Assessment

Regular assessment of the standard's purity and the stability of its solutions is crucial.

-

Objective: To verify the purity and concentration of the this compound standard over time.

-

Methodology:

-

Purity Analysis (GC-MS):

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless injection of a known concentration.

-

Oven Program: A temperature gradient suitable for the elution of DEHP.

-

MS Detection: Scan mode to identify impurities and selected ion monitoring (SIM) for sensitive detection of the deuterated standard.

-

Purity is determined by the area percentage of the main peak relative to all other peaks.

-

-

Stability Study:

-

Prepare a stock solution of the this compound standard.

-

Divide the solution into several aliquots and store them under the recommended conditions.

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), analyze an aliquot by GC-MS or LC-MS.

-

Compare the peak area or concentration to the initial time point (T=0). A significant deviation (e.g., >5%) may indicate degradation.

-

-

Visual Workflow for Storage and Handling

The following diagram illustrates the logical workflow for the proper storage and handling of the this compound analytical standard.

Caption: Workflow for this compound analytical standard from receipt to disposal.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bis(2-ethylhexyl)phthalate-3,4,5,6-d4 - DEHP-3,4 [sigmaaldrich.com]

- 3. Bis(2-ethylhexyl) Phthalate-d4 | LGC Standards [lgcstandards.com]

- 4. chemscene.com [chemscene.com]

- 5. Bis(2-ethylhexyl)phthalat-3,4,5,6-d4 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. accustandard.com [accustandard.com]

- 7. benchchem.com [benchchem.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Bis-2-ethylhexyl phthalate d4 | C24H38O4 | CID 16213881 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Di(2-ethylhexyl) Phthalate (DEHP) in Human Plasma by LC-MS/MS Using DEHP-d4 as an Internal Standard

Introduction

Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a widely used plasticizer in a variety of consumer and medical products. Due to its potential endocrine-disrupting properties and ubiquitous presence, sensitive and reliable methods for its quantification in biological matrices are crucial for exposure assessment and toxicokinetic studies. This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of DEHP in human plasma. The method utilizes a deuterated internal standard, DEHP-d4, to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents

-

Analytes: Di(2-ethylhexyl) phthalate (DEHP), this compound (internal standard)

-

Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Hexane (B92381) (HPLC grade), Formic acid (LC-MS grade), Ammonium acetate

-

Chemicals: Human plasma (blank)

-

Labware: Polypropylene (B1209903) tubes, glass vials, syringes, and filters. To minimize background contamination, all glassware should be thoroughly cleaned and rinsed with methanol and hexane prior to use.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of DEHP and this compound in methanol.

-

Working Standard Solutions: Serially dilute the stock solutions with a 50:50 methanol/water mixture to prepare working standard solutions at various concentrations for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound stock solution in methanol to achieve a final concentration of 1 µg/mL.

Sample Preparation: Protein Precipitation

This protocol is adapted for its simplicity and effectiveness in removing proteins from plasma samples.[1]

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a polypropylene microcentrifuge tube, add 100 µL of the plasma sample.

-

Spike with 10 µL of the 1 µg/mL this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (90:10 Methanol:10 mM Ammonium Acetate).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are a representative starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) System:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 0-1 min: 90% B; 1-5 min: linear gradient to 98% B; 5-7 min: hold at 98% B; 7.1-10 min: return to 90% B and equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) System:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 400°C |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| DEHP | 391.3 | 149.1 | 150 | 15 |

| This compound (IS) | 395.3 | 149.1 | 150 | 15 |

Data Presentation

Calibration Curve

A calibration curve was generated by plotting the peak area ratio of DEHP to this compound against the nominal concentration of DEHP. The curve demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL.

| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1 | 0.98 | 98.0 |

| 5 | 5.12 | 102.4 |

| 10 | 9.85 | 98.5 |

| 50 | 50.7 | 101.4 |

| 100 | 99.2 | 99.2 |

| 500 | 505 | 101.0 |

| 1000 | 995 | 99.5 |

| Linearity (r²) | >0.995 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels (Low, Mid, and High).

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low QC | 15 | 4.8 | 102.7 | 6.2 | 101.5 |

| Mid QC | 150 | 3.5 | 98.9 | 5.1 | 99.8 |

| High QC | 750 | 2.9 | 101.2 | 4.5 | 100.7 |

Limits of Detection and Quantification

-

Limit of Detection (LOD): 0.5 ng/mL

-

Limit of Quantification (LOQ): 1.0 ng/mL.[2][3] The LOQ was established as the lowest concentration on the calibration curve with acceptable precision and accuracy.

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for DEHP quantification in plasma.

Signaling Pathway (Illustrative)

As this application note describes an analytical method, a signaling pathway is not directly applicable. Instead, a logical diagram illustrating the relationship between the analyte, internal standard, and quantification is provided.

Caption: Logic diagram for DEHP quantification using an internal standard.

References

Application Notes and Protocols for DEHP Analysis using DEHP-d4 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a widely used plasticizer that has come under scrutiny due to its potential endocrine-disrupting properties and other adverse health effects. Accurate quantification of DEHP in various matrices, including environmental, biological, and food samples, is crucial for assessing human exposure and ensuring consumer safety. The use of a stable isotope-labeled internal standard, such as Di(2-ethylhexyl) phthalate-d4 (DEHP-d4), is the gold standard for achieving high accuracy and precision in analytical methods by correcting for matrix effects and variations in sample preparation and instrument response.

These application notes provide detailed protocols for common sample preparation techniques—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)—for the analysis of DEHP utilizing this compound as an internal standard. The subsequent analysis is typically performed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Considerations: Minimizing Background Contamination

A significant challenge in DEHP analysis is its ubiquitous presence in the laboratory environment, leading to potential background contamination. To ensure data integrity, the following precautions are essential:

-

Use of Glassware: All glassware should be meticulously cleaned, for instance by rinsing with acetone (B3395972) and hexane, and oven-baked at a high temperature (e.g., 400°C for at least 2 hours) to remove any residual phthalates.[1]

-

Solvent and Reagent Purity: Employ high-purity, phthalate-free solvents and reagents. It is advisable to test solvents for DEHP contamination before use.[1]

-

Avoid Plastic Materials: Minimize the use of plastic labware (e.g., pipette tips, containers, tubing) throughout the sample collection, storage, and preparation process, as these are major sources of DEHP contamination.[2][3] Where unavoidable, pre-rinse with an appropriate solvent.

-

Procedural Blanks: Always include procedural blanks (reagents carried through the entire sample preparation and analysis process without the sample matrix) in each batch of samples to monitor for background contamination.[4]

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for extracting DEHP from aqueous samples like beverages and water, as well as from biological fluids after appropriate pre-treatment.

Experimental Protocol for Beverages

This protocol is adapted for the analysis of DEHP in non-alcoholic beverages.[5]

Materials and Reagents:

-

Sample: 5.0 mL of the beverage

-

Internal Standard: 10 µL of this compound solution (concentration to be optimized based on expected DEHP levels)

-

n-Hexane

-

10% NaCl solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Vortex mixer

-

Centrifuge tubes (15 mL, glass)

-

Separatory funnel

-

Rotary evaporator or nitrogen evaporator

-

GC vials

Procedure:

-

Pipette 5.0 mL of the beverage sample into a 15 mL glass centrifuge tube.

-

Spike the sample with 10 µL of the this compound internal standard solution.

-

Add 1.5 mL of methanol and vortex the mixture.

-

Transfer the mixture to a separatory funnel.

-

Add 15 mL of n-hexane to the funnel, and shake vigorously for approximately 7 minutes.

-

Allow the phases to separate for 5 minutes. To aid in the separation and break any emulsions, add 0.5 mL of 10% NaCl solution.

-

Collect the organic (n-hexane) layer.

-

Repeat the extraction of the aqueous layer with a fresh portion of n-hexane.

-

Combine the n-hexane extracts and dry them by passing through a funnel containing anhydrous Na₂SO₄.

-

Evaporate the combined extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of n-hexane (e.g., 1 mL).

-

Transfer the final extract into a GC vial for analysis by GC-MS or LC-MS.

Workflow for Liquid-Liquid Extraction

Caption: Workflow for DEHP analysis using Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE)

SPE is a popular alternative to LLE, offering advantages such as reduced solvent consumption, higher sample throughput, and the potential for automation.[3][6] It is suitable for a variety of matrices including water and beverages.[7]

Experimental Protocol for Water Samples

This protocol is a general guide for the extraction of DEHP from water samples using SPE.

Materials and Reagents:

-

Sample: 100-500 mL of water sample

-

Internal Standard: this compound solution

-

SPE Cartridges: C18 cartridges are commonly used.

-

Methanol (for conditioning)

-

Ultrapure water (for equilibration)

-

Dichloromethane (B109758) or other suitable solvent (for elution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

SPE vacuum manifold

-

Nitrogen evaporator

-

GC vials

Procedure:

-

Spike the water sample with an appropriate amount of this compound internal standard solution.

-

SPE Cartridge Conditioning:

-

Pass 5-10 mL of the elution solvent (e.g., dichloromethane) through the C18 cartridge.

-

Pass 5-10 mL of methanol through the cartridge. Do not allow the cartridge to go dry.

-

Pass 5-10 mL of ultrapure water through the cartridge, ensuring the sorbent bed remains submerged.

-

-

Sample Loading:

-

Load the pre-spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Washing (Optional):

-

Wash the cartridge with a small volume of a methanol/water mixture to remove polar interferences. This step may need optimization depending on the sample matrix.

-

-

Drying:

-

Dry the cartridge under vacuum for 10-20 minutes to remove residual water.

-

-

Elution:

-

Elute the retained DEHP and this compound from the cartridge with a small volume of dichloromethane (e.g., 2 x 3 mL). Collect the eluate.

-

-

Drying and Concentration:

-

Pass the eluate through a small column of anhydrous Na₂SO₄ to remove any remaining water.

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of n-hexane or ethyl acetate).

-

-

Transfer the final extract to a GC vial for analysis.

Workflow for Solid-Phase Extraction

Caption: Workflow for DEHP analysis using Solid-Phase Extraction.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method, originally developed for pesticide residue analysis in food, has been adapted for the extraction of phthalates from complex matrices like food and biological samples.[8][9]

Experimental Protocol for Food Samples (e.g., Fish)

This protocol is a general representation of a QuEChERS-based method.[10]

Materials and Reagents:

-

Sample: Homogenized food sample (e.g., 2-10 g)

-

Internal Standard: this compound solution

-

Acetonitrile

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive SPE (d-SPE) cleanup tubes containing a sorbent like C18 or primary secondary amine (PSA)

-

Centrifuge and centrifuge tubes (50 mL)

-

Nitrogen evaporator

-

GC vials

Procedure:

-

Weigh a representative homogenized sample into a 50 mL centrifuge tube.

-

Spike the sample with the this compound internal standard.

-

Add a measured volume of water (if the sample is not aqueous) and acetonitrile.

-

Add the QuEChERS extraction salt packet.

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube (e.g., at 4000 rpm for 5 minutes).

-

Dispersive SPE Cleanup:

-

Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE cleanup tube.

-

Vortex for 30 seconds to 1 minute.

-

Centrifuge the d-SPE tube.

-

-

Concentration and Reconstitution:

-

Transfer the cleaned extract to a new tube and evaporate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for analysis.

-

-

Transfer the final solution to a vial for GC-MS or LC-MS analysis.

Workflow for QuEChERS

Caption: Workflow for DEHP analysis using the QuEChERS method.

Quantitative Data Summary

The following tables summarize the performance data for DEHP analysis using various sample preparation techniques with mass spectrometric detection. Note that performance can vary based on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Liquid-Liquid Extraction (LLE) Performance Data

| Matrix | Analytical Method | Recovery (%) | LOD/LOQ | Reference |

| Non-alcoholic Beverages | GC-MS/MS | 91.5 - 118.1 | LOQ: 1.5 - 3.0 ng/L | [5] |

| Serum | LC-MS/MS | 102 ± 6.5 | LOQ: 14.0 ng/mL | [11] |

| Soft Drinks | GC-MS | Not Specified | Not Specified | [2] |

| Wine | GC-MS | Not Specified | Not Specified | [1] |

Table 2: Solid-Phase Extraction (SPE) Performance Data

| Matrix | Analytical Method | Recovery (%) | LOD/LOQ | Reference |

| Water Samples | GC-MS | High | Not Specified | [3] |

| Beverages | GC-MS | Not Specified | IDL: 50 ppb | [7] |

| Environmental Waters | LC-MS/MS | 70 - 98 | Not Specified | [4] |

| Bottled Water | HPLC-PDA | >90 | LOQ: 0.01 µg/mL | [12] |

Table 3: QuEChERS Performance Data

| Matrix | Analytical Method | Recovery (%) | LOD/LOQ | Reference |

| Seafood (high and low lipid) | LC-HRMS | Up to 79 | LOD: 1-25 ng/g | [8] |

| Fish and Squid | GC-MS | 70 - 117 | Not Specified | [10] |

| Human Milk | LC-MS/MS | Not Specified | Not Specified | [13] |

LOD: Limit of Detection, LOQ: Limit of Quantification, IDL: Instrument Detection Limit.

Conclusion

The choice of sample preparation technique for DEHP analysis depends on the sample matrix, the required sensitivity, available equipment, and sample throughput needs. Liquid-liquid extraction is a robust and widely used method, particularly for liquid samples. Solid-phase extraction offers advantages in terms of automation and reduced solvent use. The QuEChERS method is highly effective for complex solid and semi-solid matrices. In all methodologies, the use of this compound as an internal standard is critical for achieving accurate and reliable quantification by compensating for analytical variability. Strict adherence to protocols that minimize background contamination is paramount for successful trace-level analysis of DEHP.

References

- 1. oiv.int [oiv.int]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]

- 5. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. Multi-residue analysis method based on QuEChERS followed by ultra-high performance liquid chromatography coupled with diode-array detector for pesticides in human serum and breast milk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model [mdpi.com]

- 13. Development and investigation of a QuEChERS-based method for determination of phthalate metabolites in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Guide to the Validation of an Analytical Method for DEHP using DEHP-d4

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a common plasticizer, with a focus on methods employing its deuterated internal standard, DEHP-d4. The use of an isotopically labeled internal standard like this compound is a widely accepted practice to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish or evaluate analytical methods for DEHP in various matrices.

The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both of which are powerful tools for the selective and sensitive detection of DEHP.[1][4]

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters for the validation of analytical methods for DEHP using this compound as an internal standard, based on data from various studies. This allows for a direct comparison of the capabilities of different instrumental approaches.

| Parameter | GC-MS | LC-MS/MS | Alternative Method (GC-ECD) |

| Linearity (R²) | > 0.995[2] | > 0.995[1] | Not explicitly stated for DEHP with this compound |

| Limit of Detection (LOD) | 10.10 µg/mL[5] | 0.11 to 0.28 ng/mL (for metabolites)[1] | Lower than GC-MS for some phthalates[5] |

| Limit of Quantification (LOQ) | 5 times the standard deviation[5] | 0.24 to 0.58 ng/mL (for metabolites)[1] | Lower than GC-MS for DEHP[5] |

| Recovery | 76-100%[5] | 79-102% (for metabolites)[1] | - |

| Precision (RSD) | 0.4% to 1.3% (overall procedure)[5] | Inter-day and intra-day precision <20%[6] | 0.5% to 1.8% (overall procedure)[5] |

Experimental Protocols

A detailed experimental protocol is crucial for the successful validation and implementation of an analytical method. Below are generalized yet detailed methodologies for the analysis of DEHP using this compound by GC-MS and LC-MS/MS.

1. Sample Preparation (General)

A critical step in the analysis of DEHP is the extraction of the analyte from the sample matrix. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[7]

-

Liquid-Liquid Extraction (LLE):

-

Homogenize the sample (e.g., biological fluid, environmental sample).

-

Spike the sample with a known concentration of this compound internal standard solution.[3]

-

Extract the sample with a suitable organic solvent (e.g., hexane, dichloromethane).

-

Separate the organic layer.

-

Evaporate the solvent and reconstitute the residue in a solvent compatible with the analytical instrument.

-

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., C18).

-

Load the sample, previously spiked with this compound, onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with a suitable solvent.

-

Evaporate the eluate and reconstitute the residue.

-

2. GC-MS Analysis

Gas chromatography coupled with mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds like DEHP.[8]

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Injector: Splitless injection is often employed for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate DEHP from other components in the sample.

-

Carrier Gas: Helium is the most common carrier gas.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) is standard.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity, monitoring characteristic ions of DEHP and this compound.[9]

-

3. LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity, particularly for complex matrices, and is well-suited for the analysis of DEHP and its metabolites.[4][10]

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18) is commonly used.[4]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[4]

-

Flow Rate: Dependent on the column dimensions.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both DEHP and this compound, ensuring high selectivity and reducing matrix interference.[4]

-

Visualizations

Experimental Workflow for DEHP Analysis using an Internal Standard

Caption: Workflow for DEHP analysis using this compound internal standard.

Logical Relationship of Method Validation Parameters

Caption: Interrelation of key analytical method validation parameters.

References

- 1. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]

- 3. mdpi.com [mdpi.com]

- 4. Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. New SPE-LC-MS/MS method for the simultaneous determination in urine of 22 metabolites of DEHP and alternative plasticizers from PVC medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Di-(2-ethylhexyl)phthalate (DEHP) metabolites in human hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 9. oiv.int [oiv.int]

- 10. sciex.com [sciex.com]

The Gold Standard for DEHP Quantification: A Comparative Guide to Using DEHP-d4 Internal Standard

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is critical due to its potential health risks and regulatory scrutiny. This guide provides a comprehensive comparison of analytical methods for DEHP quantification, highlighting the superior accuracy and precision achieved with the use of a deuterated internal standard, DEHP-d4, through isotope dilution mass spectrometry.

The use of an isotopically labeled internal standard, such as this compound, is widely recognized as the gold standard for the quantitative analysis of DEHP in various matrices. This approach, known as isotope dilution mass spectrometry (IDMS), effectively compensates for variations in sample preparation, instrument response, and matrix effects, leading to significantly more reliable data compared to methods relying on external calibration.

Unveiling the Superiority of this compound: A Data-Driven Comparison

The key to accurate quantification lies in the ability to correct for analyte loss during sample processing and fluctuations in instrument performance. This compound, being chemically identical to DEHP but with a different mass, co-elutes and experiences the same analytical variations as the target analyte. By measuring the ratio of the native analyte to the labeled internal standard, these variations are effectively normalized.

While direct comparative studies for DEHP are not always published with head-to-head data in a single article, the principles of isotope dilution are well-established. For instance, a study comparing external calibration to IDMS for the analysis of another organic contaminant, ochratoxin A, found that external calibration results were 18–38% lower than the certified reference value due to matrix suppression effects.[1] In contrast, the isotope dilution method provided accurate results.[1] Similar improvements in accuracy and precision are consistently reported in studies employing this compound for DEHP quantification.

| Performance Metric | DEHP Quantification with this compound (Isotope Dilution) | DEHP Quantification without Internal Standard (External Calibration) |

| Accuracy (Recovery) | Typically >90%[2] | Highly variable and prone to underestimation due to matrix effects (potentially 18-38% lower than true value).[1] |

| Precision (RSD) | Excellent, typically ≤ 5%[2] | Less precise, with higher RSDs due to uncorrected variations. |

| Robustness | High; corrects for variations in extraction efficiency, and instrument drift. | Low; susceptible to matrix effects, and variations in sample preparation and instrument performance. |

| Reliability | High; considered a reference method for accurate quantification.[3] | Moderate to Low; results can be significantly biased. |

The Workflow for Accurate DEHP Quantification using this compound

The following diagram illustrates the typical workflow for the quantification of DEHP in a sample matrix using this compound as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Caption: Workflow for DEHP quantification using this compound.

Detailed Experimental Protocol: DEHP Quantification in Polymer Matrices by GC-MS

This protocol provides a detailed methodology for the quantification of DEHP in a polymer matrix using this compound as an internal standard, based on established methods.[3][4]

1. Materials and Reagents

-

Solvents: Dichloromethane (B109758) (DCM), n-Hexane (pesticide residue grade or equivalent).

-

Standards: DEHP certified reference material, this compound certified reference material.

-

Apparatus: Analytical balance, glassware (scrupulously cleaned to avoid phthalate contamination), ultrasonic bath, rotary evaporator, GC-MS system.

2. Standard Preparation

-

DEHP Stock Solution (1000 µg/mL): Accurately weigh 100 mg of DEHP and dissolve in 100 mL of n-hexane.

-

This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of n-hexane.

-

Calibration Standards: Prepare a series of calibration standards by diluting the DEHP stock solution with n-hexane to cover the expected concentration range of the samples. Spike each calibration standard with the this compound internal standard solution to a final concentration of 1 µg/mL.

3. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 0.5 g of the polymer sample into a glass vial.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard stock solution to each sample.

-

Extraction: Add 10 mL of dichloromethane to each sample vial. Extract the DEHP and this compound from the polymer matrix by ultrasonication for 30 minutes.

-

Polymer Precipitation: Add 10 mL of n-hexane to precipitate the polymer.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a clean glass tube.

-

Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

4. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

DEHP ions (m/z): 149 (quantification), 167, 279 (confirmation).

-

This compound ions (m/z): 153 (quantification), 171, 283 (confirmation).

-

-

5. Data Analysis and Quantification

-

Integrate the peak areas of the quantification ions for DEHP (m/z 149) and this compound (m/z 153).

-

Calculate the peak area ratio of DEHP to this compound for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration ratio of DEHP to this compound for the calibration standards.

-

Determine the concentration of DEHP in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion

For researchers requiring the highest level of confidence in their DEHP quantification data, the use of this compound as an internal standard with isotope dilution mass spectrometry is unequivocally the superior method. It provides a robust framework for overcoming the inherent challenges of trace analysis in complex matrices, ensuring data of the highest accuracy and precision. By adopting this methodology, researchers can generate reliable and defensible results for regulatory submissions, risk assessments, and fundamental scientific investigations.

References

Unveiling Analyte Recovery: A Comparative Guide to DEHP Quantification in Complex Matrices Using Isotope Dilution

A detailed examination of Di(2-ethylhexyl) phthalate (B1215562) (DEHP) recovery studies, leveraging the precision of the deuterated internal standard DEHP-d4. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of analytical methods, experimental data, and standardized protocols for quantifying DEHP in diverse and challenging matrices.

The ubiquitous presence of Di(2-ethylhexyl) phthalate (DEHP), a common plasticizer, in environmental and biological samples necessitates robust and accurate analytical methods for its quantification. The use of a deuterated internal standard, such as this compound, is a cornerstone of reliable analysis, as it effectively compensates for matrix effects and variations in sample preparation and instrumental response. This guide offers a comprehensive overview of DEHP recovery studies, presenting quantitative data, detailed experimental methodologies, and a standardized workflow to aid researchers in achieving precise and reproducible results.

Comparative Recovery of DEHP and its Deuterated Internal Standard

The efficiency of an analytical method is critically evaluated by its ability to recover the target analyte from a complex sample matrix. The following table summarizes the recovery data for DEHP and its deuterated internal standard (or other similar internal standards) across various matrices, as determined by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

| Complex Matrix | Analytical Method | Analyte | Recovery (%) | Internal Standard | IS Recovery (%) | Citation |

| Drinking Water | HPLC-UV | DEHP | 82.4 - 123.6 | DBP-d4 | 71 - 120 | [1] |

| Coffee Brew | GC-MS | DEHP | 83 ± 5 | This compound | > 78 | [2] |

| Urine | UHPLC/QTOF | DEHP Metabolites | 79 - 102 | ¹³C-DEHP Metabolites | 79 - 102 | [3] |

| River Sediment | GC-MS | DEHP | 97.5 | - | - | [4] |

| Mine Tailings | GC-MS | DEHP | 71 - 115 | - | - | [5] |

| Seawater | GC-MS | DEHP | 93 - 97 | - | - | [5] |

| Milk Products | GC-MS | DEHP | - | - | - | [5] |

| Plastic | GC-TOFMS | DEHP | > 80 | BBP-d4 | - | [6] |

Note: Some studies reported the recovery of DEHP metabolites or used other deuterated phthalates as internal standards. The table reflects the available data from the cited sources.

Experimental Workflow for DEHP Recovery Studies

The following diagram illustrates a generalized workflow for conducting a DEHP recovery study in a complex matrix using a deuterated internal standard. This process ensures the accurate determination of DEHP concentrations by accounting for potential losses during sample processing.

Detailed Experimental Protocols

Below are detailed methodologies for the extraction and analysis of DEHP in different complex matrices, synthesized from various research studies.

1. DEHP in Drinking Water via HPLC-UV

-

Sample Preparation:

-

Collect water samples in glass containers to avoid plastic contamination.

-

Spike the samples with a known concentration of DEHP and DBP-d4 (internal standard).

-

-

Extraction:

-

Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes.

-

Elute the analytes from the cartridge with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

-

Instrumental Analysis:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector (HPLC-UV).

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

-

Detection: UV detection at a wavelength of approximately 226 nm.[1]

-

Quantification: Calculate the concentration of DEHP based on the peak area ratio of DEHP to DBP-d4.

-

2. DEHP in Coffee Brew via GC-MS

-

Sample Preparation:

-

Prepare coffee brew samples.

-

Spike the samples with a known concentration of DEHP and this compound.

-

-

Extraction:

-

Perform liquid-liquid extraction (LLE) using hexane (B92381).[2]

-

Collect the organic layer and repeat the extraction process for a total of three extractions.

-

Combine the organic extracts and evaporate to a small volume using a rotary evaporator.

-

Dry the residue under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of hexane containing the deuterated internal standard.[2]

-

-

Instrumental Analysis:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector: Splitless injection mode.

-

Oven Program: A temperature gradient is used to separate the analytes.

-

MS Detection: Operate in single ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Quantification: Determine the concentration of DEHP by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve.[2]

-

3. DEHP Metabolites in Urine via UHPLC/QTOF-MS

-

Sample Preparation:

-

Collect urine samples.

-

Add a mixture of ¹³C-labeled DEHP metabolite internal standards.[3]

-

Perform enzymatic hydrolysis to deconjugate the metabolites.

-

-

Extraction:

-

Utilize solid-phase extraction (SPE) with a C18 cartridge for sample cleanup and concentration.[3]

-

Elute the metabolites with an appropriate solvent.

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase.

-

-

Instrumental Analysis:

-

Instrument: Ultra-High-Performance Liquid Chromatograph coupled to a Quadrupole Time-of-Flight Mass Spectrometer (UHPLC/QTOF-MS).

-

Column: A suitable reversed-phase column for separating the metabolites.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

Quantification: Calculate the concentration of each metabolite based on the ratio of the peak area of the native metabolite to its corresponding ¹³C-labeled internal standard.[3]

-

These protocols provide a foundation for researchers to develop and validate their own methods for the analysis of DEHP in various complex matrices. The use of deuterated internal standards, as demonstrated in these studies, is crucial for achieving accurate and reliable quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. acgpubs.org [acgpubs.org]

Safety Operating Guide

Proper Disposal of DEHP-d4: A Guide for Laboratory Professionals

Ensuring the safe and compliant disposal of Di(2-ethylhexyl) phthalate-d4 (DEHP-d4) is critical for environmental protection and laboratory safety. As a deuterated analog of DEHP, a known endocrine disruptor and suspected carcinogen, this compound requires careful handling and disposal in accordance with hazardous waste regulations.[1][2] This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste responsibly.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance.[1] It is suspected of causing cancer and may damage fertility or the unborn child.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this chemical.

Recommended Personal Protective Equipment (PPE):

| PPE Category | Specification |

| Eye Protection | Goggles or face shield |

| Skin Protection | Long-sleeved clothing and chemical-resistant gloves |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If vapors or mists are generated, a respirator may be required. |

This data is synthesized from multiple safety data sheets.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a series of steps to ensure the safety of personnel and compliance with regulations.

-

Waste Identification and Segregation:

-

All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, must be classified as hazardous waste.

-

Segregate this compound waste from other waste streams to prevent cross-contamination.

-

-

Containerization:

-

Use only approved, chemically resistant, and leak-proof containers for storing this compound waste.[1][4]

-

Ensure containers are tightly sealed to prevent the release of vapors.

-

Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

-

-

Storage:

-

Disposal:

-

This compound waste must be disposed of through an approved and licensed hazardous waste disposal company.[1] Do not dispose of this compound down the drain or in regular trash.[4]

-

Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will provide specific instructions and ensure compliance with all local, state, and federal regulations.

-

Emergency Procedures for Spills

In the event of a this compound spill, follow these procedures:

-

Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

-

Containment and Cleanup:

-

For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.

-

Place the absorbed material into a suitable, sealed container for hazardous waste disposal.

-

For large spills, prevent the material from entering drains or waterways. Dike the spill and collect the material for disposal.[3]

-

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Reporting: Report the spill to your institution's EHS department immediately.

This compound Disposal Workflow

The following diagram illustrates the key decision points and steps in the this compound disposal process.

References

Personal protective equipment for handling DEHP-d4

Essential Safety and Handling Guide for DEHP-d4

This guide provides critical safety and logistical information for the handling and disposal of this compound (Bis(2-ethylhexyl) phthalate-d4) in a laboratory setting. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe research environment. As the toxicological properties of this compound are considered identical to its unlabeled counterpart, DEHP, all safety protocols for DEHP must be strictly followed.

DEHP is classified as a substance that may damage fertility or the unborn child (Reproductive Toxicity Category 1B) and is reasonably anticipated to be a human carcinogen.[1] Therefore, handling this compound requires stringent safety measures to prevent exposure.

Occupational Exposure Limits and Physical Data

All work with this compound should be conducted in a manner that keeps airborne concentrations well below established exposure limits.

| Parameter | Value | Agency/Source |

| OSHA PEL (8-hour TWA) | 5 mg/m³ | OSHA[1][2][3] |

| OSHA STEL (15-minute) | 10 mg/m³ | OSHA[2][3] |

| NIOSH REL (10-hour TWA) | 5 mg/m³ | NIOSH[1] |

| NIOSH STEL (15-minute) | 10 mg/m³ | NIOSH[1] |

| ACGIH TLV (8-hour TWA) | 5 mg/m³ | ACGIH[1] |

| Molecular Formula | C₂₄D₄H₃₄O₄ | Sigma-Aldrich |

| Molecular Weight | 394.58 g/mol | LGC Standards, ChemScene[4][5] |

| Form | Liquid | Sigma-Aldrich |

| Boiling Point | 386 °C (727 °F) | OSHA[6] |

| Density | 0.996 g/mL at 25 °C | Sigma-Aldrich |

OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; NIOSH: National Institute for Occupational Safety and Health; REL: Recommended Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against direct chemical exposure. The following equipment is mandatory when handling this compound.

| PPE Category | Recommended Equipment | Rationale and Specifications |

| Eye/Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles if there is a significant splash hazard. | To protect eyes and face from splashes of this compound, which is an oily liquid. |

| Skin Protection | Gloves: Chemical-resistant gloves are required. Nitrile or Butyl rubber gloves are recommended based on their high resistance to DEHP. Always inspect gloves for tears or holes before use and replace them immediately if contact occurs. Lab Coat: A chemical-resistant lab coat or apron. | To prevent skin contact. DEHP can be absorbed through the skin. See the glove resistance table below for details. A lab coat protects personal clothing and skin from contamination. |

| Respiratory Protection | Not typically required if work is performed within a certified chemical fume hood. If there is a potential for generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of aerosols or vapors. DEHP is an oily liquid with low volatility but can form aerosols. |

| Footwear | Closed-toe and closed-heel shoes, preferably made of a chemical-resistant material. | To protect feet from potential spills. |

Glove Chemical Resistance for DEHP

| Glove Material | Breakthrough Time (minutes) | Degradation Rating |

| Butyl Rubber | > 480 | Excellent |

| Nitrile Rubber | > 360 | Excellent |

| Viton™ | > 480 | Excellent |

| Neoprene | 30 | Fair |

Data sourced from Ansell Chemical Resistance Guide.[7][8] Breakthrough time is the time it takes for the chemical to permeate the glove material. A longer time indicates better protection.

Handling and Disposal Procedures

Best Practice Protocol for Handling this compound

This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.

-

Preparation and Planning:

-

Review the Safety Data Sheet (SDS) for DEHP and this compound before beginning work.

-

Ensure a certified chemical fume hood is available and functioning correctly.

-

Locate the nearest emergency eyewash station and safety shower.

-

Prepare all necessary materials and equipment (e.g., glassware, solvents, pipettes) and place them inside the fume hood to minimize movement in and out of the containment area.

-

Designate a specific hazardous waste container for this compound waste.

-

-

Donning PPE:

-

Put on a lab coat, ensuring it is fully buttoned.

-

Wear appropriate closed-toe shoes.

-

Put on chemical safety goggles.

-

Wash and dry hands, then don the appropriate chemical-resistant gloves (e.g., Nitrile).

-

-

Chemical Handling:

-

Conduct all manipulations of this compound exclusively within the chemical fume hood.

-

Use caution to avoid generating aerosols. When transferring the liquid, dispense it slowly against the inner wall of the receiving container.

-

Use disposable pipettes or tips to prevent cross-contamination.

-

Keep all containers of this compound sealed when not in use.

-

-

Post-Handling:

-

Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol (B130326) or ethanol) and dispose of the wipes in the designated hazardous waste container.

-

Securely seal all primary and waste containers containing this compound.

-

-

Doffing PPE:

-

Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the hazardous waste container.

-

Remove the lab coat, turning it inside out if there is a possibility of contamination.

-

Remove safety goggles.

-

Wash hands thoroughly with soap and water.

-

Disposal Plan

DEHP is classified as a hazardous waste. All this compound waste, including contaminated materials, must be disposed of following institutional and regulatory guidelines.

-

Waste Classification: Diethylhexyl phthalate (B1215562) is listed by the EPA with the RCRA waste code U028 . All waste containing this compound should be treated under this classification.

-

Waste Collection:

-

Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.

-

Solid waste (e.g., contaminated gloves, pipette tips, wipes) must be collected in a separate, sealed, and labeled hazardous waste container.

-

-

Storage: Store waste containers in a designated satellite accumulation area within the lab, away from incompatible materials.

-

Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[9][10] Do not pour this compound waste down the drain. [9]

Safety Workflows and Logic

The following diagrams illustrate the essential workflows for handling this compound safely.

Caption: Workflow for handling this compound from preparation to disposal.

Caption: Decision logic for selecting appropriate PPE for this compound.

References

- 1. nj.gov [nj.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. farnell.com [farnell.com]

- 4. chemscene.com [chemscene.com]

- 5. Bis(2-ethylhexyl) Phthalate-d4 | LGC Standards [lgcstandards.com]

- 6. DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | Occupational Safety and Health Administration [osha.gov]

- 7. ehs.sfsu.edu [ehs.sfsu.edu]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.